2-(1H-1,2,3-benzotriazol-5-ylformamido)acetic acid is a compound that belongs to the class of benzotriazole derivatives. It is characterized by the presence of a benzotriazole moiety, which is known for its diverse biological activities. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and material science.
The compound can be sourced from chemical suppliers and databases such as PubChem and Sigma-Aldrich, which provide detailed information about its properties and synthesis methods. It is cataloged under the Chemical Identifier (CID) 20278607 in PubChem, where its molecular formula is recorded as C8H7N3O2 .
2-(1H-1,2,3-benzotriazol-5-ylformamido)acetic acid falls under the category of organic compounds, specifically amides and carboxylic acids. Its structure includes a benzotriazole ring, which contributes to its chemical reactivity and biological activity.
The synthesis of 2-(1H-1,2,3-benzotriazol-5-ylformamido)acetic acid can be achieved through various methods involving the coupling of benzotriazole derivatives with acetic acid or its derivatives. A common approach involves:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing yield and purity.
The molecular structure of 2-(1H-1,2,3-benzotriazol-5-ylformamido)acetic acid consists of:
C(=O)N(C1=NN=C(C=C1)N)C(C(=O)O)=O
.The compound can participate in several chemical reactions:
Technical details related to reaction mechanisms and by-products are essential for understanding the reactivity of this compound.
The mechanism of action for 2-(1H-1,2,3-benzotriazol-5-ylformamido)acetic acid can be elucidated through its interactions at a molecular level:
Data from biological assays would be necessary to quantify these interactions and confirm the mechanism.
Relevant data on these properties can be found in chemical databases such as PubChem and Sigma-Aldrich .
2-(1H-1,2,3-benzotriazol-5-ylformamido)acetic acid has potential applications in:
These applications highlight the versatility of the compound across different scientific domains.
The medicinal exploration of benzotriazole (1H-1,2,3-benzotriazole, BT) began in the late 1960s alongside the rise of azole antifungals. Early studies recognized BT’s structural similarity to imidazole—a key pharmacophore in antifungal agents—but with enhanced metabolic stability and reduced toxicity. By the 1980s, systematic research by Sparatore and Sanna’s groups revealed that fusing BT into polycyclic systems (e.g., triazolo[4,5-f]-quinolinones) yielded potent antimicrobial agents. For example, triazoloquinolinone carboxylic acids (Fig. 3 in [1]) inhibited Escherichia coli with MIC values of 12.5–25 μg/ml, outperforming early quinolone antibiotics. The 1990s–2000s saw BT’s role expand to antivirals, antiparasitics, and antitumor agents, cementing its status as a versatile scaffold. Key milestones include:
Table 1: Evolution of Key Benzotriazole Derivatives in Drug Discovery
Era | Representative Compound | Biological Activity | Advancement |
---|---|---|---|
1980s | Triazolo[4,5-f]-quinolinone (1) | Antibacterial (MIC: 12.5 μg/ml vs E. coli) | First BT-quinolone fusion with retained activity |
1990s | N-Acyl-1H-benzotriazole (2a) | Broad-spectrum antimicrobial | Validated BT as a standalone pharmacophore |
2000s | Benzotriazolyl acrylonitrile | Antitubulin (IC~50~: 0.8 μM) | Introduced BT as a kinase-interacting scaffold |
2010s | Oxazolidinone-BT hybrid (13a) | Anti-MRSA (MIC: 0.125 μg/ml) | Overcame vancomycin resistance |
Benzotriazole’s designation as a privileged scaffold stems from three key attributes:
Functionalization at BT’s C-5 position (rather than C-4 or C-6) is strategic for optimizing drug-like properties:
Table 2: Bioactivity of Select C-5-Substituted Benzotriazole Derivatives
C-5 Substituent | Compound Class | Key Biological Activity | Mechanistic Insight |
---|---|---|---|
Carboxylic acid | Quinolone-BT hybrid (11) | Antibacterial (Gram+/-) | Bioisosteric replacement of quinolone carboxyl |
Carboxamide | Glycine-BT conjugate | Chelator / Enzyme inhibitor (Theoretical) | Enables metal coordination or H-bond donation |
Trifluoromethyl | Sulfonyl-BT (9) | Anti-MRSA (MIC: 12.5 μg/ml) | Enhanced lipophilicity and membrane permeation |
Acrylonitrile | Tubulin inhibitor | Anticancer (IC~50~: 0.8 μM) | Disrupts microtubule assembly via β-tubulin binding |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: